
(2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid is a labeled amino acid where the carbon atoms at positions 2 and 3 are replaced with the isotope carbon-13. This compound is a derivative of serine, an important amino acid involved in various metabolic processes. The isotopic labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and protein synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid typically involves the incorporation of carbon-13 into the serine molecule. One common method is the use of labeled precursors in the biosynthesis pathway. For instance, glucose labeled with carbon-13 can be used as a starting material, which is then metabolized by microorganisms to produce the labeled amino acid.
Industrial Production Methods
Industrial production of isotopically labeled compounds often involves microbial fermentation processes. Microorganisms are cultured in a medium containing the labeled precursor, such as carbon-13 labeled glucose. The microorganisms metabolize the precursor and incorporate the labeled carbon into various metabolic products, including this compound. The compound is then extracted and purified using standard biochemical techniques.
化学反应分析
Types of Reactions
(2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of (2S)-2-amino-3-oxo(2,3-13C2)propanoic acid.
Reduction: Formation of (2S)-2-amino-3-hydroxypropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Employed in studies of protein synthesis and degradation, as the labeled carbon atoms can be detected using nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Used in research on amino acid metabolism and related disorders.
Industry: Applied in the development of new pharmaceuticals and in the study of enzyme mechanisms.
作用机制
The mechanism of action of (2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid involves its incorporation into metabolic pathways where it can be used as a building block for proteins or other biomolecules. The labeled carbon atoms allow researchers to track its movement and transformation within cells, providing insights into metabolic processes and enzyme activities.
相似化合物的比较
Similar Compounds
(2S)-2-amino-3-hydroxypropanoic acid: The non-labeled version of the compound.
(2S)-2-amino-3-oxo(2,3-13C2)propanoic acid: An oxidized derivative.
(2S)-2-amino-3-hydroxy(2,3-13C2)butanoic acid: A homologous compound with an additional carbon atom.
Uniqueness
The primary uniqueness of (2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid lies in its isotopic labeling, which makes it a valuable tool for tracing and studying metabolic pathways. The presence of carbon-13 allows for precise detection and analysis using techniques such as NMR spectroscopy, providing detailed information on the compound’s behavior and interactions in biological systems.
属性
分子式 |
C3H7NO3 |
|---|---|
分子量 |
107.08 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1,2+1 |
InChI 键 |
MTCFGRXMJLQNBG-GSPFBODJSA-N |
手性 SMILES |
[13CH2]([13C@@H](C(=O)O)N)O |
规范 SMILES |
C(C(C(=O)O)N)O |
序列 |
S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



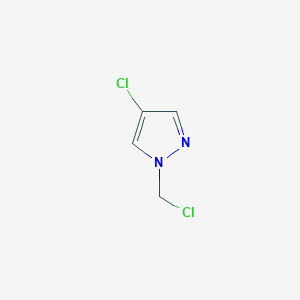
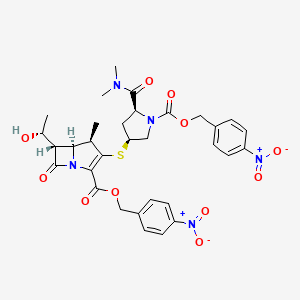


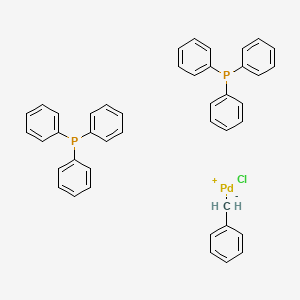

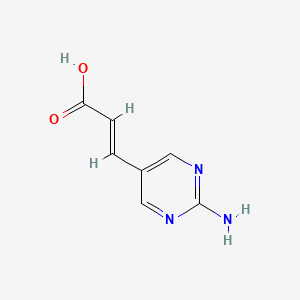



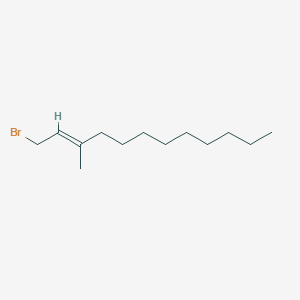
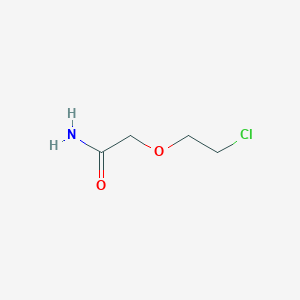
![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)
